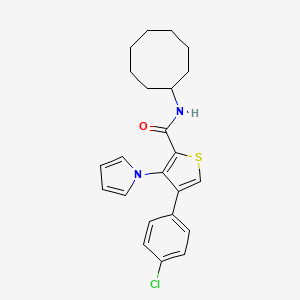

![molecular formula C14H16N4O4S B2862143 1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2320955-36-8](/img/structure/B2862143.png)

1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

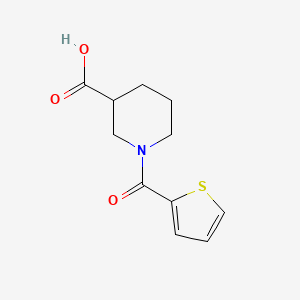

The compound contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a sulfonyl group, an azetidin ring, and a 1,2,4-triazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, the azetidin ring, and the 1,2,4-triazole ring. These groups are often involved in various chemical reactions .Scientific Research Applications

Antimicrobial Activity

The triazole ring, a core component of this compound, is known for its antimicrobial properties. Derivatives of 1,2,4-triazole have shown good antimicrobial activities against various microorganisms . This compound could be synthesized with different substituents to enhance its efficacy against specific bacteria or fungi, potentially leading to the development of new antibiotics or antifungal agents.

Anticancer Potential

Compounds containing the imidazole ring, which is structurally similar to the triazole ring, have been reported to exhibit antitumor activities . The sulfonylazetidine component of the compound could be modified to target specific cancer cell lines, offering a pathway for the development of novel anticancer drugs.

Antioxidant Properties

The synthesis of derivatives of this compound has been evaluated for antioxidant activity, which is crucial in combating oxidative stress-related diseases . By scavenging free radicals, these derivatives could contribute to the prevention of diseases like atherosclerosis and Alzheimer’s disease.

Antihypertensive Applications

The structural similarity of this compound to benzothiadiazine-1,1-dioxide, which has documented antihypertensive effects, suggests potential applications in managing high blood pressure . Further research could lead to the development of new antihypertensive medications.

Antidiabetic Effects

Imidazole and triazole derivatives have been associated with antidiabetic effects, providing a foundation for the compound’s application in diabetes management . Modifying the compound to improve its interaction with biological targets could result in effective treatments for diabetes.

Antiviral Uses

The triazole ring is a common motif in antiviral drugs. This compound could be explored for its potential to inhibit viral replication, contributing to the treatment of viral infections .

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound contains a 1,4-benzodioxin moiety , which has been used in the synthesis of stereoisomers evaluated as α- and β- adrenergic antagonists

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through thesulfonyl group , which is known to form hydrogen bonds with amino acid residues in the binding site of proteins.

Biochemical Pathways

Without specific studies on this compound, it’s challenging to accurately summarize the affected biochemical pathways. If the compound does indeed interact with adrenergic receptors as suggested by its structural similarity to known antagonists , it could potentially influence pathways related to neurotransmission , cardiovascular function , and metabolic regulation .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The presence of the 1,4-benzodioxin moiety and sulfonyl group could potentially influence its solubility and permeability, thereby affecting its bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the stability of the sulfonyl group could be affected by pH.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c19-23(20,12-1-2-13-14(5-12)22-4-3-21-13)18-7-11(8-18)6-17-10-15-9-16-17/h1-2,5,9-11H,3-4,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQBLXBLDSMEQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)CN4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2862063.png)

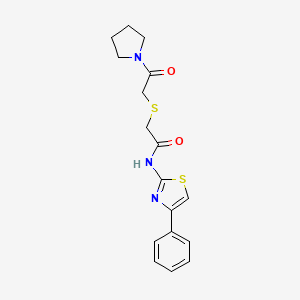

![4-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}benzenecarboxamide](/img/structure/B2862066.png)

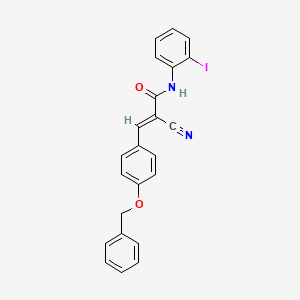

![N-methyl-4-[(methylamino)methyl]benzamide](/img/structure/B2862072.png)

![Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate](/img/structure/B2862076.png)

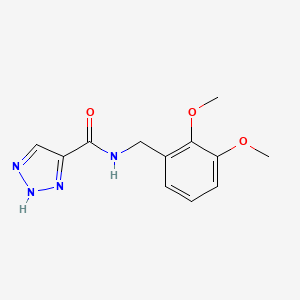

![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2862079.png)

![(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B2862081.png)